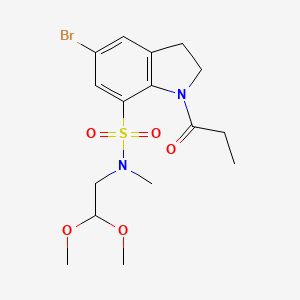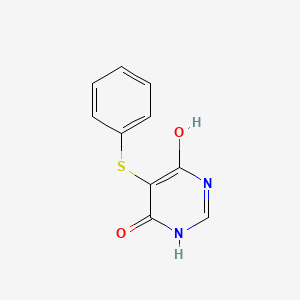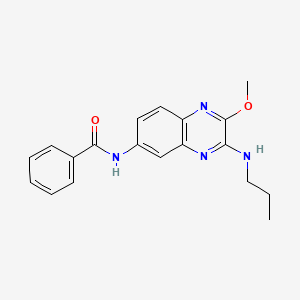![molecular formula C14H16ClNO4 B12922882 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate CAS No. 81778-50-9](/img/structure/B12922882.png)
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate is a synthetic organic compound that belongs to the class of isoxazolidines. This compound is characterized by the presence of a chlorobenzyl group, a dimethyl group, and an acetate group attached to an isoxazolidine ring. Isoxazolidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with an appropriate diketone or ketoester in the presence of a base to form the isoxazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl propionate
- 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl butyrate
- 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl valerate
Uniqueness
Compared to similar compounds, 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate may exhibit unique biological activities due to the presence of the acetate group, which can influence its solubility, stability, and interaction with biological targets
Properties
CAS No. |
81778-50-9 |
|---|---|
Molecular Formula |
C14H16ClNO4 |
Molecular Weight |
297.73 g/mol |
IUPAC Name |
[2-[(2-chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl] acetate |
InChI |
InChI=1S/C14H16ClNO4/c1-9(17)19-13-14(2,3)12(18)16(20-13)8-10-6-4-5-7-11(10)15/h4-7,13H,8H2,1-3H3 |
InChI Key |
PMTWWRFMLUUOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


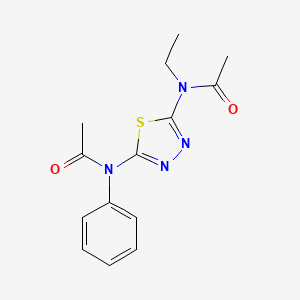

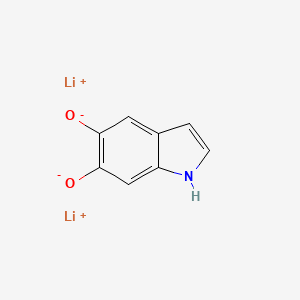
![5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine](/img/structure/B12922812.png)


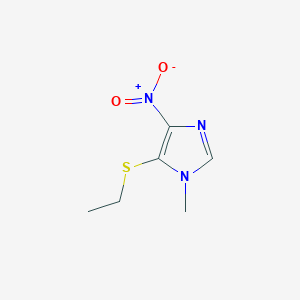
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid](/img/structure/B12922827.png)
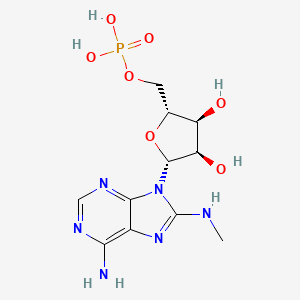
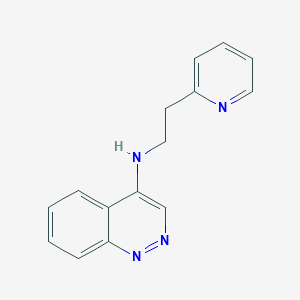
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)
